molecular formula C6H10ClNO2 B1518703 (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride CAS No. 1212105-25-3

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

Cat. No.: B1518703
CAS No.: 1212105-25-3
M. Wt: 163.6 g/mol
InChI Key: KDPCJMUQSXUTHG-FLGDEJNQSA-N
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Description

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H9NO2·HCl and a molecular weight of 163.6 g/mol . It is a hydrochloride salt derived from (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, which is a bicyclic compound containing nitrogen.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of organic reactions starting from simpler precursors such as amino acids or cyclic amines. The synthesis typically involves steps like cyclization, functional group modifications, and acid chloride formation.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to drive the reactions efficiently.

Chemical Reactions Analysis

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

  • Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides.

  • Major Products Formed: The major products include oxidized carboxylic acids, reduced amines, and substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride: can be compared with other similar compounds such as (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride

List of Similar Compounds

  • (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride

  • (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

Properties

IUPAC Name

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4+,5?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPCJMUQSXUTHG-FLGDEJNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212105-25-3
Record name rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 2
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 3
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 4
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 5
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 6
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

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